4-(2,2-Dimethoxyethyl)pyridine
Description
4-(2,2-Dimethoxyethyl)pyridine is a pyridine derivative featuring a dimethoxyethyl substituent (-CH₂C(OCH₃)₂) at the 4-position of the aromatic ring. This compound is characterized by its acetal-protected ethyl chain, which introduces steric bulk and polar methoxy groups.
- Synthesis: Likely involves acetal protection strategies, such as reacting 4-vinylpyridine with methanol under acidic conditions to form the dimethoxyethyl group, followed by purification via silica gel chromatography .
- Properties: The dimethoxyethyl group enhances solubility in polar solvents due to ether oxygen atoms, while the pyridine ring retains weak basicity (pKa ~5–6 for analogous pyridines) .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethyl)pyridine |
InChI |
InChI=1S/C9H13NO2/c1-11-9(12-2)7-8-3-5-10-6-4-8/h3-6,9H,7H2,1-2H3 |
InChI Key |
FITFYAAWARBJDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=NC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dimethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(2,2-Dimethoxyethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethoxyethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₉H₁₃NO₂.
Key Insights:
Substituent Effects on Solubility: The dimethoxyethyl group enhances polar solubility compared to alkyl-substituted pyridines (e.g., 4-ethyl-2-methylpyridine) due to ether oxygen atoms . In contrast, 4-(2-aminoethyl)pyridine exhibits higher water solubility from its basic amine group .
Reactivity and Stability :
- Acetal-protected derivatives (e.g., 4-(dimethoxymethyl)pyridine) are prone to hydrolysis under acidic conditions, whereas this compound’s ethyl chain may offer greater stability .
Biological Activity :
- Ethoxy- and aryl-substituted pyridines (e.g., 2-ethoxy-4-(4-methylphenyl)pyridine) show antifungal and antiarrhythmic properties, suggesting that the dimethoxyethyl analog could be explored for similar bioactivities .
Synthetic Utility: 4-Diethylaminopyridine is a potent acylation catalyst, while this compound’s acetal group may serve as a protecting group in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
